Azetidin-3-yl methanesulfonate

Descripción general

Descripción

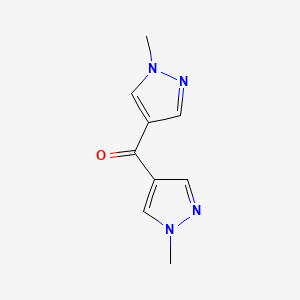

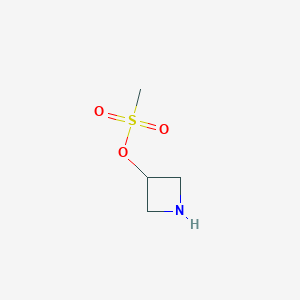

Azetidin-3-yl methanesulfonate is a chemical compound with the molecular formula C4H9NO3S . It is used in various chemical reactions and has been mentioned in several scientific papers .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with azetidine and DBU in the solvent acetonitrile at 65 °C for 4 h .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C4H9NO3S . The compound 1-(Methylsulfonyl)this compound, which is related to this compound, has a molecular weight of 229.3 g/mol .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it can undergo Aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3- (acetoxymethyl)azetidines . It can also react with (N-Boc-azetidin-3-ylidene)acetate to form 1,3′-biazetidine .Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.21 and is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Antibacterial Activities

Azetidin-3-yl methanesulfonate derivatives have been investigated for their potential antibacterial activities. In a study, lincomycin derivatives with 7-sulfur-azetidin-3-yl modifications exhibited moderate antibacterial activity against Streptococcus pneumoniae and Streptococcus pyogenes, especially those with an erm gene (Kumura et al., 2016).

Asymmetric Synthesis of Beta-Lactams

Research has explored the use of azetidine-2,3-diones in asymmetric synthesis, particularly in the formation of bioactive 3-substituted 3-hydroxy-beta-lactam moieties. This synthesis is significant for developing compounds with potential therapeutic applications (Alcaide et al., 2002).

Selective COX-2 Inhibitors

In the field of pharmaceutical chemistry, derivatives of this compound have been synthesized and tested as selective COX-2 inhibitors. These compounds have shown significant activity against the COX-2 enzyme, which is relevant for anti-inflammatory and analgesic drug development (ArockiaBabu et al., 2009).

Polymerization and Material Science

This compound has been used in the polymerization process to create novel polymer structures. These polymers, such as p(N-K-MsAzet) and p(N-H-MsAzet), exhibit unique properties like semi-crystalline structures and could have various industrial applications (Reisman et al., 2020).

Radical Addition Methods in Drug Discovery

The radical addition method, known as the Minisci reaction, has been utilized to introduce azetidin-3-yl groups into heteroaromatic systems. This technique is particularly valuable in drug discovery, aiding in the development of compounds like the EGFR inhibitor gefitinib and other kinase inhibitors (Duncton et al., 2009).

Nucleophilic Amide Bond Cleavage

Studies have shown that azetidin-3-yl compounds can undergo nucleophilic cleavage of the amide bond in β-lactams. This reaction is useful in the synthesis of lactones and lactams, which are key intermediates in pharmaceutical manufacturing (Kano et al., 1979).

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Azetidines are known to be highly reactive, which might suggest that they interact with their targets through covalent bonding or other strong interactions .

Biochemical Pathways

Azetidines are known to be involved in various synthetic reactions, such as the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition

Result of Action

As a proline analog and proline formation inhibitor, it may have potential effects on protein synthesis and structure

Análisis Bioquímico

Biochemical Properties

Azetidin-3-yl methanesulfonate is a proline analog and a proline formation inhibitor . Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure. The interaction of this compound with enzymes and proteins involved in proline metabolism could potentially influence various biochemical reactions .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. As a proline analog, it may interact with biomolecules involved in proline metabolism. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and alterations in protein structure .

Propiedades

IUPAC Name |

azetidin-3-yl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKCHUBGQMUWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)

![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)